1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid
CAS No.:
Cat. No.: VC13794597
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol
* For research use only. Not for human or veterinary use.
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid -](/images/structure/VC13794597.png)
Specification
Molecular Formula | C8H7BO4 |
---|---|
Molecular Weight | 177.95 g/mol |
IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylic acid |
Standard InChI | InChI=1S/C8H7BO4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-3,12H,4H2,(H,10,11) |
Standard InChI Key | KGTHRIXVWMXJBZ-UHFFFAOYSA-N |
SMILES | B1(C2=C(CO1)C=CC=C2C(=O)O)O |
Canonical SMILES | B1(C2=C(CO1)C=CC=C2C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylic acid, reflects its bicyclic structure comprising a benzene ring fused to a borole moiety. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1268335-28-9 | |
Molecular Formula | ||
Molecular Weight | 177.95 g/mol | |
SMILES Notation | ||
InChI Key | KGTHRIXVWMXJBZ-UHFFFAOYSA-N |
The planar benzoxaborole system features a boron atom bonded to two oxygen atoms and one hydroxyl group, while the carboxylic acid substituent at the 7-position introduces polarity and hydrogen-bonding capacity .
Synthesis and Derivatives
Key Derivatives
-
Methyl Ester (CAS 1268335-29-0): Priced at $503.5/250 mg, this derivative serves as a precursor for further functionalization .
-
7-Methyl Analog (CAS 2152663-73-3): Substitution at the 6-position with a methyl group alters electronic properties and bioavailability .
Benzoxaboroles are renowned for their bioactivity, particularly as enzyme inhibitors. Although direct studies on this compound are not cited, structural analogs exhibit:
-
Antimicrobial Activity: Inhibition of leucyl-tRNA synthetase in pathogens .
-
Anti-Inflammatory Effects: Modulation of NF-κB signaling pathways .
Materials Science
The boron-oxygen bonds in the benzoxaborole core may enable applications in:
-
Coordination Polymers: As ligands for metal-organic frameworks (MOFs).
-
Sensors: Fluorescent probes for anion detection via boron-diol interactions .
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, lab coat, eye protection |
Storage | Cool, dry, ventilated area |
Disposal | Follow local waste guidelines |
Toxicity Data
No acute toxicity studies are referenced in the provided sources. The absence of GHS hazard statements suggests low immediate risk .
Supplier | Purity | Packaging | Price (USD) | Source |
---|---|---|---|---|
Tokyo Chemical Industry | >95.0% | 250 mg | £73.00 | |
Alichem | N/A | 1 g | $1259.28 |
Regional Availability
Recent Research and Future Directions
Recent patents (e.g., WO2021250516A1) highlight benzoxaboroles as candidates for treating fungal infections, though specific mentions of this compound are absent . Key research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume